An In-depth Technical Guide to the Physicochemical Properties and Synthetic Methodologies of the 1H-pyrrolo[2,3-b]pyridine Core
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Methodologies of the 1H-pyrrolo[2,3-b]pyridine Core
For the attention of: Researchers, scientists, and drug development professionals.
Core Physicochemical Properties
The fundamental physicochemical properties of the parent 1H-pyrrolo[2,3-b]pyridine scaffold are crucial for understanding its behavior in biological systems and for guiding the design of novel derivatives.
| Property | Value | Source |
| Molecular Formula | C₇H₆N₂ | NIST[1] |
| Molecular Weight | 118.14 g/mol | PubChem[2] |
| IUPAC Name | 1H-pyrrolo[2,3-b]pyridine | PubChem[2] |
| CAS Number | 271-63-6 | NIST[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 0 | PubChem[2] |
| Polar Surface Area | 28.7 Ų | PubChem[2] |
| Heavy Atom Count | 9 | PubChem[2] |
Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives: An Experimental Protocol
The synthesis of substituted 1H-pyrrolo[2,3-b]pyridines is a key step in the development of new therapeutic agents. Below is a representative two-step protocol for the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, adapted from a procedure for potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[3]
Step 1: Synthesis of Intermediate Compounds (3a-3k)
This step involves the reaction of a substituted 1H-pyrrolo[2,3-b]pyridine with an appropriate aldehyde.
General Procedure:
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To a solution of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (187 mg, 1 mmol) in methanol (7 mL), add the desired R-substituted aldehyde (1.1 mmol) and potassium hydroxide (281 mg, 5 mmol).[3]
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Stir the reaction mixture at 50 °C for 5 hours.
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Upon completion, pour the reaction mixture into water.
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Extract the aqueous mixture with ethyl acetate.
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The resulting compounds (3a-3k) are obtained in yields ranging from 45-60%.[3]
Step 2: Reduction to Final Compounds (4a-4l)
The intermediate compounds are then reduced to the final products.
General Procedure:
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To a solution of the intermediate compound (e.g., 3a, 100 mg, 0.31 mmol) in acetonitrile (7 mL), add triethylsilane (1.00 mL, 6.26 mmol) and trifluoroacetic acid (0.50 mL, 6.54 mmol).[3]
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Heat the reaction mixture to reflux for 2 hours.
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The final products (4a-4l) are furnished in yields of 46-80%.[3]
Caption: Synthetic workflow for 1H-pyrrolo[2,3-b]pyridine derivatives.
Biological Activity and Signaling Pathways
The 1H-pyrrolo[2,3-b]pyridine scaffold is a prominent feature in a variety of kinase inhibitors, demonstrating its utility in drug discovery. Notably, derivatives of this core structure have been extensively investigated as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and migration.[3][4]
Aberrant activation of the FGFR pathway is implicated in the progression of numerous cancers.[3][4] Small molecule inhibitors based on the 1H-pyrrolo[2,3-b]pyridine core can effectively block this signaling cascade.
The mechanism of action for these inhibitors often involves the 1H-pyrrolo[2,3-b]pyridine nucleus acting as a "hinge binder" in the ATP-binding pocket of the FGFR kinase domain. Specifically, it can form hydrogen bonds with key amino acid residues, such as the backbone carbonyl of glutamate (E562) and the NH group of alanine (A564).[3] This interaction prevents the binding of ATP, thereby inhibiting the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways like RAS-MEK-ERK and PI3K-Akt.[3]
Caption: Inhibition of the FGFR signaling pathway.
Conclusion
The 1H-pyrrolo[2,3-b]pyridine core is a versatile and valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. While specific physicochemical data for 2,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine remains elusive, the properties of the parent compound and the well-established synthetic routes and biological activities of its derivatives provide a strong foundation for further research and development in this area. The demonstrated success of this scaffold in targeting pathways like FGFR underscores its potential for the discovery of novel therapeutics.
References
- 1. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 2. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors | Semantic Scholar [semanticscholar.org]
(Note: An illustrative structure is shown. Actual rendering may vary.)
